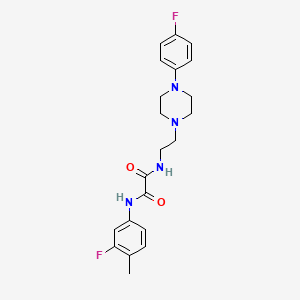

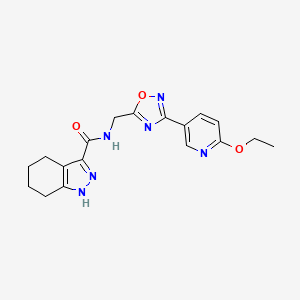

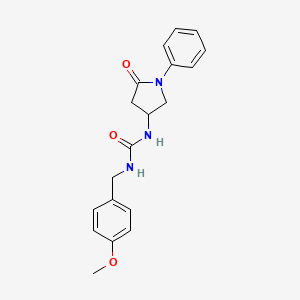

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane, also known as CTN-986, is a chemical compound that has been found to have potential applications in scientific research. It belongs to the class of diazepanes and has a unique chemical structure that makes it an attractive candidate for further investigation.

Wissenschaftliche Forschungsanwendungen

Multicomponent Synthesis Approaches

A noteworthy method involves a two-step synthesis process based on a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This approach efficiently synthesizes diazepane or diazocane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones, demonstrating the compound's utility in constructing complex heterocyclic frameworks with high yields and versatility (Banfi et al., 2007).

Catalyzed Substrate-Controlled C-C Bond Activation

Another application is observed in the rhodium-catalyzed and substrate-controlled selective C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes. This method enables the formation of benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, highlighting the compound's role in facilitating selective bond activations to yield various organic structural units with potential in further synthetic applications (Chen et al., 2016).

Nanosized N-sulfonated Brönsted Acidic Catalyst

The compound's derivatives are also utilized in the development of a novel nanosized N-sulfonated Brönsted acidic catalyst, promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This innovation showcases the compound's application in green chemistry, offering a reusable catalyst that enhances reaction yields and efficiency in solvent-free conditions (Goli-Jolodar et al., 2016).

Synthesis of Steroids and Related Compounds

Additionally, the compound finds application in the synthesis of steroids and related compounds, where it serves as a key intermediate in the construction of complex steroid frameworks. This application underscores its significance in steroid chemistry, facilitating the synthesis of entities with potential biological activities (Nazarov & Zavyalov, 1958).

Heterocyclization of Michael Adducts

Lastly, the compound is involved in the heterocyclization of Michael adducts, where it participates in the formation of fused 1,2-diazepine rings. This process exemplifies its utility in constructing fused heterocyclic systems, offering novel pathways for the synthesis of complex molecular structures with potential pharmacological applications (Yamasaki et al., 1992).

Eigenschaften

IUPAC Name |

1-cyclobutyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2S/c22-24(23,19-10-9-16-5-1-2-6-17(16)15-19)21-12-4-11-20(13-14-21)18-7-3-8-18/h9-10,15,18H,1-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODNMMBQGOLZFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCN(CC3)C4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclobutyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2513329.png)

![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)

![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2513333.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)